5-Chloro-3-methyl-2-propyl-1H-indole
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Overview
Description
5-Chloro-3-methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-Chloro-3-methyl-2-propyl-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing a good yield of the indole derivative.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-propyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-Chloro-3-methyl-2-propyl-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-methyl-2-propyl-1H-indole
- 5-Bromo-3-methyl-2-propyl-1H-indole
- 5-Iodo-3-methyl-2-propyl-1H-indole
Uniqueness
5-Chloro-3-methyl-2-propyl-1H-indole is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to its fluorinated, brominated, and iodinated counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C12H14ClN |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-chloro-3-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-3-4-11-8(2)10-7-9(13)5-6-12(10)14-11/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
KTWICTFCOGANOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)Cl)C |
Origin of Product |
United States |
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